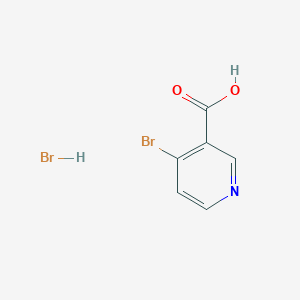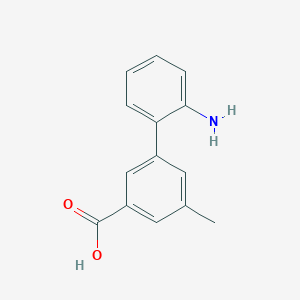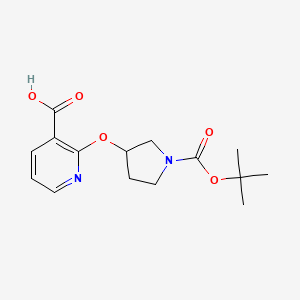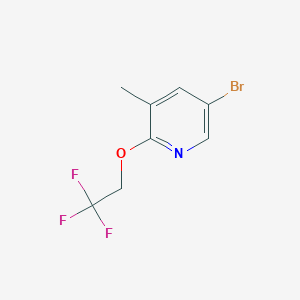
1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
This compound, also known as 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, has a molecular weight of 256.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, no further physical or chemical properties were found in the available resources.Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Four-Component One-Pot Synthesis : A method has been developed for synthesizing dihydropyrindines and tetrahydroquinolines, including structures similar to "1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline". This process uses a one-pot, three-step, four-component sequence involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This synthesis highlights the compound's role in constructing complex heterocycles that are significant in natural products and pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).
Antimicrobial Activity
Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines Synthesis : Research into related heterocyclic compounds, such as the synthesis of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, demonstrates the broader chemical space around tetrahydroquinoline derivatives. These compounds were evaluated for antimicrobial activity, indicating the potential of "this compound" and related molecules in developing new antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Catalytic and Synthetic Utility
Lewis Acid Catalysis : The compound's framework has been utilized in Lewis acid-catalyzed reactions for the formation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This reflects its utility in constructing complex molecules, underscoring the versatility of tetrahydroquinoline derivatives in organic synthesis (Lu & Shi, 2007).
Advanced Materials and Drug Synthesis
Manufacturing of Anticancer Agents : A large-scale process describes the manufacturing of anticancer agents from precursors related to "this compound". This showcases the compound's importance in the pharmaceutical industry, particularly in the synthesis of drugs targeting cancer (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-9-13(16)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIHOSUONLAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)
![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)








